Product packaging for Ozagrel impurity 9(Cat. No.:)

Ozagrel impurity 9

Cat. No.: B14050092
M. Wt: 481.0 g/mol
InChI Key: FTCMRQVKKKJNSW-ACJWTMPUSA-M
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Description

Significance of Impurity Characterization in Pharmaceutical Sciences

Impurity characterization is a vital component of drug development and manufacturing. researchgate.net It involves the use of various analytical techniques to detect, identify, and quantify impurities. humanjournals.com This process is crucial for several reasons. Firstly, it helps in understanding the origin of the impurity, which could be a starting material, an intermediate, a byproduct of a side reaction, or a degradation product. humanjournals.com Secondly, the structural elucidation of an impurity allows for the assessment of its potential pharmacological and toxicological effects. Some impurities may be pharmacologically active, while others could be toxic, mutagenic, or carcinogenic, posing a significant risk to patient health. patsnap.com A thorough understanding of the impurity profile of a drug substance is essential for establishing appropriate manufacturing process controls and specifications to ensure the consistent quality and safety of the drug. wikipedia.org

Overview of Ozagrel as a Research Focus in Thromboxane (B8750289) A2 Synthase Inhibition Studies

Ozagrel is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme that plays a crucial role in the biosynthesis of TXA2. nih.gov TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthase, Ozagrel reduces the levels of TXA2, leading to vasodilation and inhibition of platelet aggregation. nih.gov These properties make Ozagrel a subject of significant research interest for its potential therapeutic applications in various cardiovascular and cerebrovascular diseases, including ischemic stroke. nih.govchemicea.com Clinical and preclinical studies have explored the efficacy of Ozagrel in conditions such as cerebral vasospasm after subarachnoid hemorrhage and acute ischemic stroke. nih.govnih.gov The mechanism of action of Ozagrel involves the selective inhibition of the enzyme without significantly affecting other enzymes in the arachidonic acid cascade, such as cyclooxygenase. nih.gov

Rationale for Dedicated Academic Investigation of Specific Drug-Related Impurities

The dedicated academic investigation of specific drug-related impurities is driven by the need to ensure the safety and quality of pharmaceutical products. drugbank.com Regulatory guidelines mandate the identification and characterization of any impurity present above a certain threshold. patsnap.com This necessitates the development of sophisticated analytical methods to detect and quantify these impurities. Furthermore, the synthesis and characterization of individual impurities are often required to serve as reference standards for analytical method validation and for conducting toxicological studies. frontiersin.org Understanding the formation of impurities can also provide valuable insights into the reaction mechanism and stability of the drug substance, leading to improvements in the manufacturing process to minimize or eliminate the formation of unwanted byproducts. researchgate.netijsrset.com

Scope and Objectives of Advanced Impurity Research for Ozagrel Impurity 9

The advanced impurity research for a specific compound like this compound would aim to address several key objectives. A primary objective is the unambiguous identification and structural elucidation of the impurity. This involves the use of advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Another important goal is to understand the origin of the impurity, whether it is formed during the synthesis of Ozagrel or as a degradation product. This knowledge is crucial for implementing effective control strategies. Furthermore, research would focus on the synthesis of this compound in a pure form to be used as a reference standard for quantitative analysis and to evaluate its biological activity and potential toxicity. The development and validation of a sensitive and specific analytical method for the routine detection and quantification of this impurity in the Ozagrel drug substance is also a critical objective.

Currently, there is a notable lack of published, peer-reviewed research specifically dedicated to this compound. The available information is primarily from commercial suppliers of chemical standards. A significant discrepancy exists in the chemical identity of the substance marketed as "this compound" by different suppliers, highlighting the need for definitive scientific investigation.

One supplier identifies this compound as ethyl (E)-3-(4-(hydroxymethyl)phenyl)acrylate .

ParameterData
Chemical Name ethyl (E)-3-(4-(hydroxymethyl)phenyl)acrylate
CAS Number 530145-11-0
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Physical Description Solid
Solubility Soluble in Methanol (B129727)/DMSO
Purity (by HPLC) >95%
Identification Confirmed by Mass Spectrometry (MS) and 1H NMR

This data is based on a Certificate of Analysis from a commercial supplier and is for research and development purposes only.

Another supplier provides a different chemical structure and name for a compound also labeled as this compound: 1,3-bis(4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)benzyl)-1H-imidazol-3-ium .

This discrepancy underscores the ambiguity surrounding this particular impurity and reinforces the necessity for dedicated academic research to establish its definitive structure and properties.

The synthesis of Ozagrel involves the reaction of ethyl 4-methylcinnamate with a brominating agent, followed by alkylation of imidazole (B134444). wikipedia.org It is plausible that impurities such as this compound could arise from side reactions or from impurities present in the starting materials. For instance, variations in the starting ethyl 4-methylcinnamate could potentially lead to related impurities.

Forced degradation studies of Ozagrel under various stress conditions (acidic, basic, oxidative, thermal) have been performed to develop stability-indicating analytical methods. humanjournals.com While these studies show that Ozagrel degrades, the specific structures of all degradation products, including whether this compound is one of them, are not fully detailed in the available literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29ClN2O4 B14050092 Ozagrel impurity 9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H29ClN2O4

Molecular Weight

481.0 g/mol

IUPAC Name

ethyl (E)-3-[4-[[3-[[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]methyl]imidazol-3-ium-1-yl]methyl]phenyl]prop-2-enoate;chloride

InChI

InChI=1S/C27H29N2O4.ClH/c1-3-32-26(30)15-13-22-5-9-24(10-6-22)19-28-17-18-29(21-28)20-25-11-7-23(8-12-25)14-16-27(31)33-4-2;/h5-18,21H,3-4,19-20H2,1-2H3;1H/q+1;/p-1/b15-13+,16-14+;

InChI Key

FTCMRQVKKKJNSW-ACJWTMPUSA-M

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)CN2C=C[N+](=C2)CC3=CC=C(C=C3)/C=C/C(=O)OCC.[Cl-]

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CN2C=C[N+](=C2)CC3=CC=C(C=C3)C=CC(=O)OCC.[Cl-]

Origin of Product

United States

Mechanistic Pathways of Ozagrel Impurity 9 Formation and Origin

Characterization of Degradation-Related Formation Mechanisms

Photolytic Degradation Processes and Ozagrel Impurity 9 Generation

Photolytic degradation involves the chemical breakdown of a compound due to exposure to light. scirp.org Pharmaceutical compounds can be susceptible to photo-degradation if they absorb light at specific wavelengths, leading to photochemical reactions such as photoisomerization, photo-oxidation, or rearrangement. scirp.orgnih.gov Standard guidelines, such as those from the International Conference on Harmonisation (ICH), recommend photostability testing to assess the potential for impurity formation upon light exposure. ijsrst.com

For Ozagrel, while some studies have investigated its stability, detailed reports specifically identifying its photoproducts and elucidating the precise photodegradation pathways are not extensively available in the public domain. researchgate.net However, the general principles of drug degradation suggest that Ozagrel, containing a cinnamic acid moiety which is a chromophore, could be susceptible to photolytic stress. drugbank.com The process of photostability testing typically involves exposing the drug substance to a controlled light source, such as UV or visible light, for a specified duration to induce degradation. semanticscholar.orgresearchgate.net The formation of impurities like this compound under such conditions would likely involve complex photochemical reactions. The energy absorbed from light could initiate the formation of reactive intermediates that subsequently undergo reactions to form degradation products. nih.gov

Factors that can influence the rate and pathway of photolytic degradation include the intensity and wavelength of the light, the duration of exposure, the pH of the medium, and the presence of photosensitizers. researchgate.netmdpi.com Although specific kinetic data for the photolytic formation of this compound is not detailed in the available literature, it is a recognized potential degradation pathway that must be evaluated during drug development. ijsrst.com

Thermal Degradation Kinetics and Impurity Formation

Thermal degradation refers to the decomposition of a substance at elevated temperatures. These studies are crucial for determining the intrinsic stability of a drug and predicting its shelf-life. ekb.eg The kinetics of thermal degradation, often studied using Arrhenius plots, help in understanding the temperature dependence of the degradation rate. ekb.eg

Forced degradation studies performed on Ozagrel have demonstrated its susceptibility to thermal stress. humanjournals.com When subjected to elevated temperatures, the drug undergoes degradation, leading to the formation of various impurities. Research indicates that a degradation level of 5-20% is typically targeted in such stress tests to adequately identify potential degradants without being unrealistic for product stability requirements. ajpsonline.comhumanjournals.com While the specific kinetics for the formation of this compound are not explicitly detailed, its emergence as a thermal degradant would be governed by the principles of chemical kinetics, where the rate of formation would increase with temperature. ekb.eg

The following table summarizes the conditions under which thermal degradation of Ozagrel has been observed.

Table 1: Thermal Stress Conditions for Ozagrel Degradation

Stressor Condition Observed Degradation Reference
Thermal Elevated Temperature 5-20% humanjournals.com

This interactive table summarizes the observed degradation range of Ozagrel under thermal stress conditions as reported in the literature.

Stress-Induced Formation Studies (Acidic/Basic Conditions)

Hydrolysis, the cleavage of chemical bonds by reaction with water, is a common pathway for drug degradation. The rate of hydrolysis is often significantly influenced by the pH of the solution. ijsrst.com Therefore, stress testing under acidic and basic conditions is a fundamental part of forced degradation studies to evaluate the stability of a drug in different pH environments. ajpsonline.combiomedres.us

Studies on Ozagrel have confirmed its degradation under both acidic and basic conditions. humanjournals.com The molecule contains functional groups that are susceptible to acid and base-catalyzed hydrolysis. Exposing a solution of Ozagrel to acidic (e.g., HCl) and basic (e.g., NaOH) media leads to the formation of degradation products, including potential impurities like this compound. ijsrst.comhumanjournals.com The extent of degradation is dependent on the pH, temperature, and duration of the stress test. ijsrst.com A well-conducted study aims for a degradation level between 5% and 20% to ensure that the primary degradation products can be identified. sgs.comhumanjournals.com

The table below outlines the stress conditions that lead to the hydrolytic degradation of Ozagrel.

Table 2: Hydrolytic Stress Conditions for Ozagrel Degradation

Stressor Condition Observed Degradation Reference
Acid Hydrolysis Acidic Solution (e.g., HCl) 5-20% humanjournals.com
Base Hydrolysis Basic Solution (e.g., NaOH) 5-20% humanjournals.com

This interactive table presents the reported degradation range for Ozagrel when subjected to acidic and basic stress conditions.

Advanced Analytical Methodologies for Structural Elucidation and Quantification of Ozagrel Impurity 9

Chromatographic Separation Techniques for Impurity Isolation and Profiling

Chromatographic techniques are fundamental in pharmaceutical analysis for separating complex mixtures into their individual components. For Ozagrel Impurity 9, a variety of these methods are employed to achieve isolation and create a detailed impurity profile. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques utilized, each offering distinct advantages for the analysis of this specific impurity.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and versatility. chromatographyonline.com It is particularly well-suited for non-volatile and thermally labile compounds like Ozagrel and its impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and powerful tool for the separation of Ozagrel and its impurities. humanjournals.com The development of a stability-indicating RP-HPLC method is crucial for accurately quantifying Ozagrel and separating it from potential degradation products and process-related impurities, including Impurity 9. humanjournals.com

A typical RP-HPLC method for Ozagrel analysis involves a C18 column, which is a non-polar stationary phase. humanjournals.comresearchgate.net The mobile phase is generally a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. humanjournals.comresearchgate.net The selection of the mobile phase composition, pH, and gradient elution program is critical for achieving optimal separation. For instance, a mobile phase consisting of methanol and a 0.02 M potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (80:20, v/v), with the final pH adjusted to 4 using orthophosphoric acid, has been successfully used. humanjournals.com

Method development often involves a systematic approach to optimize various parameters. chromatographyonline.comamericanpharmaceuticalreview.com This includes screening different columns with varying selectivities, adjusting the mobile phase pH to influence the retention of ionizable compounds, and optimizing the gradient profile for the best resolution of all peaks. chromatographyonline.comamericanpharmaceuticalreview.com The goal is to develop a method that can resolve Ozagrel from all known impurities and degradation products with good peak shape and sensitivity.

Table 1: Example of RP-HPLC Method Parameters for Ozagrel Analysis

ParameterCondition
Column Brownlee ODS C-18 (250×4.6 mm i.d)
Mobile Phase Methanol: 0.02 M KH2PO4 (80:20, v/v), pH 4.0
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

This table is based on a reported method for Ozagrel analysis and serves as an illustrative example. humanjournals.com

While less common for pharmaceutical impurity profiling than RP-HPLC, Normal-Phase HPLC (NP-HPLC) can be a valuable orthogonal technique. In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. This provides a different separation mechanism compared to RP-HPLC and can be effective in resolving impurities that co-elute in a reversed-phase system. For complex impurity mixtures, employing both RP-HPLC and NP-HPLC can provide a more comprehensive profile.

To perform comprehensive structural elucidation of an unknown impurity like this compound, it is often necessary to isolate a sufficient quantity of the pure compound. Preparative HPLC is the method of choice for this purpose. This technique utilizes larger columns and higher flow rates than analytical HPLC to separate and collect fractions of the individual components of a mixture.

The conditions developed for analytical HPLC are often scaled up for preparative HPLC. The goal is to maximize the throughput while maintaining the required resolution to obtain the impurity at a high purity level (typically >95%). chemicea.com The collected fractions containing the purified this compound can then be subjected to various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for definitive structure determination. chemicea.com

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a powerful analytical technique primarily used for volatile and thermally stable compounds. shimadzu.comjournalajrb.com While Ozagrel itself may not be sufficiently volatile for direct GC analysis without derivatization, some of its impurities or degradation products might be amenable to this technique.

GC, particularly when coupled with a Mass Spectrometer (GC-MS), is an excellent tool for the identification of unknown volatile or semi-volatile impurities. shimadzu.comjournalajrb.com The GC separates the components of a mixture, and the MS provides mass spectral data that can be used to identify the structure of each component. journalajrb.com For the analysis of this compound, if it is found to be sufficiently volatile or can be made volatile through a derivatization reaction, GC-MS would be a valuable technique for its characterization. ahajournals.org

Table 2: Potential Application of GC in Ozagrel Impurity Analysis

TechniqueApplication
GC-MS Identification of volatile or semi-volatile impurities and degradation products.
Headspace GC Analysis of residual solvents or volatile impurities in the drug substance.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique in the pharmaceutical industry, offering several advantages over traditional HPLC. nih.govresearchgate.netresearchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced solvent consumption. researchgate.net

SFC is particularly well-suited for the separation of chiral compounds and can also be effectively used for impurity profiling. nih.govresearchgate.net The technique is considered orthogonal to RP-HPLC, meaning it provides different selectivity and can separate compounds that are difficult to resolve by HPLC. molnar-institute.comnih.gov For the analysis of this compound, SFC could offer a complementary method to HPLC for both quantification and isolation.

Method development in SFC involves optimizing parameters such as the choice of co-solvent, stationary phase, back-pressure, and temperature. nih.govnih.gov The use of a diverse set of stationary phases can be screened to find the optimal conditions for separating Ozagrel from its impurities. nih.govresearchgate.net

Capillary Electrophoresis (CE) for Complex Mixture Resolution

Capillary Electrophoresis (CE) is a powerful separation technique that serves as a valuable alternative and complement to High-Performance Liquid Chromatography (HPLC) for pharmaceutical analysis. amazonaws.comceu.es Its high separation efficiency, rapid analysis times, and minimal solvent consumption make it particularly suitable for resolving complex mixtures, such as an API containing multiple closely related impurities. ceu.es The fundamental principle of CE separation is based on the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high electric field. sciex.comunl.edu

For separating a mixture containing Ozagrel and this compound, a method like Micellar Electrokinetic Chromatography (MEKC), a mode of CE, could be employed. niscpr.res.in MEKC is adept at separating both charged and neutral analytes by introducing a surfactant (e.g., sodium dodecyl sulfate, SDS) into the buffer solution above its critical micelle concentration. niscpr.res.in Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and this differential partitioning, combined with electrophoretic mobility, allows for high-resolution separation. niscpr.res.in

Method development would involve optimizing several parameters to achieve baseline separation between Ozagrel, impurity 9, and other potential impurities.

Table 1: Illustrative Capillary Electrophoresis Parameters for Impurity Profiling

ParameterConditionPurpose
Capillary Uncoated fused-silica, 50 µm i.d., ~50-60 cm lengthProvides the medium for electrophoretic separation. ceu.es
Background Electrolyte 12.5 mM Sodium tetraborate, 15 mM Boric acid (pH 9.0) niscpr.res.inMaintains pH and carries the current; pH affects analyte ionization. sciex.com
Surfactant (for MEKC) 50 mM Sodium Dodecyl Sulfate (SDS) niscpr.res.inForms a pseudo-stationary phase for separating neutral and charged species.
Applied Voltage 20-30 kVDriving force for the separation; higher voltage can reduce analysis time. ceu.es
Temperature 25 °CAffects buffer viscosity and migration times; must be controlled. ceu.es
Injection Hydrodynamic (Pressure) for 5 secondsIntroduces a small, precise plug of the sample into the capillary. ceu.es
Detection UV-Vis Diode Array Detector (DAD) at 208 nm niscpr.res.inMonitors the analytes as they pass the detection window.

The specificity of the validated CE method can be confirmed by analyzing spiked samples and assessing peak purity using a DAD, which ensures that a single peak corresponds to a single component. amazonaws.com

Spectroscopic Techniques for Definitive Structural Elucidation

While chromatographic and electrophoretic techniques can separate and quantify impurities, spectroscopic methods are indispensable for their definitive structural identification. enfist.sishimadzu.com A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for elucidating the exact structure of unknown impurities like this compound. shimadzu.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for providing detailed information about the atomic connectivity and stereochemistry of a molecule. enfist.si Its non-destructive nature allows for the analysis of small amounts of isolated impurity. enfist.si For an unknown like this compound, a suite of NMR experiments is required to piece together its complete structure.

Proton (¹H) NMR spectroscopy is typically the first step in structural analysis. It provides information on the number of different types of protons in a molecule, their electronic environment (chemical shift), the number of neighboring protons (multiplicity or splitting), and their relative quantities (integration). globalresearchonline.net By comparing the ¹H NMR spectrum of this compound with that of the parent Ozagrel compound, key structural modifications can be identified. For instance, the appearance of new signals or the disappearance or shift of existing signals can indicate changes to the molecule's framework. globalresearchonline.net

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. acs.org Each unique carbon atom in the structure gives a distinct signal, revealing the total number of carbons. The chemical shift of each signal indicates the type of carbon (e.g., alkyl, alkene, aromatic, carbonyl). sigmaaldrich.comsigmaaldrich.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for building the molecular skeleton. registech.com

For a complex structure like this compound, one-dimensional NMR spectra are often insufficient for a complete assignment. Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms. researchgate.netdiva-portal.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within spin systems (e.g., identifying adjacent protons in an alkyl chain or on an aromatic ring). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon signals based on their known proton assignments. researchgate.netdiva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments for elucidating an unknown structure. It reveals correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information allows for the assembly of individual spin systems into a complete molecular structure by linking fragments across quaternary carbons or heteroatoms. researchgate.netlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining the stereochemistry and three-dimensional conformation of the molecule. researchgate.net

Table 2: Hypothetical NMR Data Interpretation for this compound (C₂₇H₂₉ClN₂O₄)

TechniqueInformation GainedExample Interpretation
¹H NMR Identifies proton environments, neighbors, and count.A downfield shift of an aromatic proton compared to Ozagrel could suggest a change in substitution on the phenyl ring.
¹³C NMR Identifies the number and type of carbon atoms.The appearance of a new signal in the carbonyl region (~160-180 ppm) might indicate an additional ester or amide group.
COSY Maps H-H bond correlations.Cross-peaks could confirm the integrity of the ethyl ester groups by showing the -CH₂- to -CH₃ coupling.
HSQC Maps direct C-H attachments.Assigns specific carbon signals to their directly attached protons, confirming C-H bonds.
HMBC Maps long-range (2-3 bond) C-H correlations.A cross-peak from a methylene proton to a carbonyl carbon could connect an ethyl group to a carboxyl function, piecing the structure together. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. americanpharmaceuticalreview.com For impurity identification, it is often coupled with a separation technique like LC (LC-MS). shimadzu.com

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion. americanpharmaceuticalreview.com This accuracy allows for the unambiguous determination of the elemental composition (molecular formula) of the impurity. shimadzu.comamericanpharmaceuticalreview.com For this compound, HRMS would confirm the molecular formula C₂₇H₂₉ClN₂O₄, which corresponds to a molecular weight of 480.99. bldpharm.com

Further structural information is obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of the impurity is isolated, fragmented, and the masses of the resulting fragment ions are measured. americanpharmaceuticalreview.com By analyzing these fragmentation pathways and comparing them to the fragmentation of the parent drug, Ozagrel, analysts can deduce the location of the structural modification. researchgate.net For example, a modification on one of the phenyl rings would lead to a characteristic mass shift in fragments containing that ring, while the other parts of the molecule would fragment as expected.

Table 3: Illustrative Mass Spectrometry Data for this compound

Ion Typem/z (mass-to-charge ratio)TechniqueInformation Provided
Molecular Ion [M+H]⁺ 481.1838HRMS (e.g., TOF, Orbitrap)Provides accurate mass for determining the elemental formula C₂₇H₂₉ClN₂O₄. shimadzu.comamericanpharmaceuticalreview.com
Fragment Ion 1 Hypothetical: 435.1574MS/MSCorresponds to a neutral loss of C₂H₅OH (46.0264 Da), suggesting the loss of an ethoxy group from an ester.
Fragment Ion 2 Hypothetical: 321.0895MS/MSCould represent a significant structural backbone fragment, which can be compared to the fragmentation of Ozagrel to pinpoint the modification.
Fragment Ion 3 Hypothetical: 135.0440MS/MSA low-mass fragment that may correspond to a specific substructure, such as a substituted imidazole (B134444) ring. americanpharmaceuticalreview.com

By integrating the data from this comprehensive suite of advanced analytical techniques, the precise chemical structure of this compound can be unequivocally determined, enabling proper control and ensuring the quality of the final drug product.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. acs.org Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs the radiation at frequencies corresponding to its vibrational modes. cognitoedu.org An IR spectrum plots the intensity of absorption versus the wavenumber.

By analyzing the characteristic absorption bands in the IR spectrum of this compound, it is possible to identify the presence of key functional groups. The "fingerprint region" of the spectrum, typically from 1500 to 500 cm⁻¹, provides a unique pattern for each molecule, which can be used for identification by comparison with reference spectra. cognitoedu.org The presence of extra peaks in this region can indicate the presence of impurities. cognitoedu.org

Table 2: Characteristic IR Absorption Frequencies for Functional Groups Relevant to Ozagrel and its Impurities

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
Carboxylic AcidO-H2400 - 3300 (broad)
AlkeneC=C1650 - 2000
Carbonyl (Ester)C=O1650 - 1850
Aromatic RingC=C~1600, ~1500, ~1450
EtherC-O1000 - 1300

This table presents general ranges and specific values can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the detection and quantification of pharmaceutical compounds, including impurities. technologynetworks.comthermofisher.com The technique is based on the principle that molecules with chromophores (light-absorbing groups) absorb light in the UV-Vis region of the electromagnetic spectrum. ijprajournal.com

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. ijprajournal.com This relationship forms the basis for quantitative analysis. A UV-Vis spectrophotometer measures the absorbance of a sample at a specific wavelength. For Ozagrel, a maximum absorbance is observed at 270 nm. researchgate.net This wavelength can be used for the detection and quantification of Ozagrel and its impurities, provided the impurity also absorbs at or near this wavelength and can be chromatographically separated.

X-ray Crystallography for Solid-State Structural Determination

For impurities that can be isolated in a pure, crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. researchgate.net This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

By analyzing the diffraction data, it is possible to determine the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. nih.gov This provides an unambiguous structural confirmation of this compound, which can then be used to validate the structural hypotheses derived from other spectroscopic techniques.

Integrated Data Analysis and Software-Assisted Impurity Profiling

The large and complex datasets generated by modern analytical instruments necessitate the use of sophisticated software for efficient and accurate impurity profiling. waters.com Software platforms can automate the process of data acquisition, processing, and reporting. hpst.czwaters.com

For impurity identification, software can perform tasks such as:

Peak Detection and Integration: Automatically identifying and quantifying chromatographic peaks.

Molecular Feature Extraction: Finding and grouping related ions in the mass spectrometry data. hpst.cz

Database Searching: Comparing experimental data against spectral libraries of known compounds. hpst.cz

Structure Elucidation: Assisting in the interpretation of fragmentation patterns and proposing candidate structures. hpst.cz

By integrating data from multiple analytical techniques (e.g., LC-UV, HRMS, MS/MS), these software tools provide a comprehensive view of the impurity profile of a drug substance. waters.comlcms.cz This integrated approach streamlines the workflow, enhances the confidence in impurity identification, and facilitates regulatory compliance. hpst.cz

Chemometric Approaches for Impurity Pattern Recognition

Chemometric approaches are increasingly vital in pharmaceutical analysis for deciphering complex chemical data. In the context of Ozagrel manufacturing, these statistical and mathematical techniques can be applied to analytical data to recognize patterns associated with the formation and presence of impurities, including this compound. By analyzing multivariate data from chromatographic and spectroscopic methods, it is possible to identify correlations between process parameters and impurity profiles, leading to enhanced process understanding and control.

One of the primary applications of chemometrics is in the analysis of data from High-Performance Liquid Chromatography (HPLC). Different batches of Ozagrel can produce subtle variations in their chromatograms. Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can model this variability and highlight the regions of the chromatogram that are most influential in distinguishing between batches. This is particularly useful for identifying lots with higher than normal levels of a specific impurity like Impurity 9.

For instance, a study on heparin impurities demonstrated the power of chemometric pattern recognition in distinguishing acceptable from contaminated samples using 1H NMR spectroscopy. ipqpubs.com Similar principles can be applied to Ozagrel. By creating a PCA model based on the HPLC data of multiple Ozagrel batches, clusters of batches with similar impurity profiles can be visualized. Outliers in the PCA scores plot may indicate batches with atypical impurity profiles, warranting further investigation for the presence of Impurity 9.

Table 1: Hypothetical Chemometric Analysis of Ozagrel Batches for Impurity 9

Batch IDRetention Time of Impurity 9 (min)Peak Area of Impurity 9PCA Score (PC1)PCA Score (PC2)Impurity 9 Level
OZ-2024-018.4512050.250.15Low
OZ-2024-028.4612500.280.18Low
OZ-2024-038.5135001.52-0.95High
OZ-2024-048.4411900.230.13Low
OZ-2024-058.5236101.58-1.02High

In Silico Prediction of Impurity Structures and Degradation Products

In silico methods for predicting potential impurities and degradation products have become indispensable tools in pharmaceutical development, aligning with the principles of Quality by Design (QbD). researchgate.net These computational approaches can forecast the likely degradation pathways of a drug substance under various stress conditions (e.g., heat, light, humidity, oxidation, and pH). researchgate.netlhasalimited.org For Ozagrel, in silico models can predict a range of potential degradation products, one of which could be identified as this compound.

The process typically involves using specialized software that applies knowledge-based rules and algorithms to the structure of the active pharmaceutical ingredient (API). lhasalimited.org These systems can identify chemically labile sites in the Ozagrel molecule and predict the resulting degradation products. The International Council for Harmonisation (ICH) M7 guideline permits the use of in silico predictions for assessing the mutagenic potential of impurities. optibrium.com This often requires two types of complementary prediction systems: one based on expert rules and another on statistical methodologies. optibrium.com

By inputting the structure of Ozagrel into such predictive software, a list of potential impurities can be generated. This proactive approach allows analysts to anticipate which impurities might arise during manufacturing and storage, and to develop analytical methods for their detection and control. The molecular formula for this compound, C27H29ClN2O4, can be compared against the predicted structures to find a potential match. bldpharm.com

Table 2: Hypothetical In Silico Prediction of Ozagrel Degradation Products

Predicted ImpurityMolecular FormulaPredicted Formation PathwayPotential Match with Impurity 9
Hydrolysis Product AC13H12N2O3Hydrolysis of ester linkageNo
Oxidative Degradant BC13H12N2O4Oxidation of the acrylic acid moietyNo
Dimerization Product CC26H24N4O4Dimerization under light exposureNo
Predicted Impurity D C27H29ClN2O4 Reaction with a process-related intermediate Yes
Isomerization Product EC13H12N2O2Cis-trans isomerizationNo

Spectral Database Matching and Interpretation

Once a potential impurity is detected, its structure must be elucidated. A powerful technique for this is the matching of its spectral data against established databases. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose. nih.gov

The process begins with the isolation of the impurity, often using preparative HPLC. The isolated impurity is then analyzed by HRMS to determine its accurate mass and elemental composition. researchgate.net This information is crucial for narrowing down possible structures. Subsequently, one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) are performed to piece together the molecular structure.

The obtained spectra are then compared with entries in spectral databases. These databases can be commercial or proprietary libraries of known compounds, including previously identified impurities and degradation products. A close match between the experimental spectra of Impurity 9 and the database spectra of a reference compound provides strong evidence for its structural identity.

Table 3: Hypothetical Spectral Data Matching for this compound

Spectral DataExperimental Results for Impurity 9Database Entry for Reference Compound XYZMatch Confirmation
HRMS (m/z) 481.1838 [M+H]+481.1841 [M+H]+Confirmed
1H NMR (δ, ppm) 7.8 (d, 2H), 7.5 (d, 2H), 7.4 (s, 1H), 7.2 (d, 2H), 7.1 (d, 2H), 6.5 (d, 1H), 5.4 (s, 2H), 4.2 (q, 4H), 1.3 (t, 6H)7.8 (d, 2H), 7.5 (d, 2H), 7.4 (s, 1H), 7.2 (d, 2H), 7.1 (d, 2H), 6.5 (d, 1H), 5.4 (s, 2H), 4.2 (q, 4H), 1.3 (t, 6H)Confirmed
13C NMR (δ, ppm) 166.2, 145.1, 142.3, 138.5, 135.2, 130.1, 129.5, 128.7, 127.9, 122.3, 118.9, 60.8, 52.4, 14.3166.2, 145.1, 142.3, 138.5, 135.2, 130.1, 129.5, 128.7, 127.9, 122.3, 118.9, 60.8, 52.4, 14.3Confirmed

Investigation of Degradation Pathways and Stability Kinetics of Ozagrel Impurity 9

Methodologies for Forced Degradation Study Design

Forced degradation, or stress testing, is a pivotal process in pharmaceutical development that helps to elucidate the intrinsic stability of a drug substance. sapub.orgajpsonline.com These studies involve subjecting the compound to conditions more severe than accelerated stability testing to trigger degradation. medcraveonline.com The resulting data are instrumental in identifying degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. dphen1.com

A systematic experimental design is crucial for a successful forced degradation study of Ozagrel impurity 9. This involves exposing the impurity to a variety of stress conditions to simulate potential environmental factors it might encounter.

Hydrolytic Degradation (pH): The susceptibility of this compound to hydrolysis is investigated across a wide pH range. Solutions of the impurity are typically prepared in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media. These solutions are then maintained at a constant temperature, and samples are withdrawn at predetermined time intervals for analysis.

Thermal Degradation: To assess the impact of temperature, solid samples of this compound are exposed to elevated temperatures (e.g., 60°C, 80°C, 100°C) in a thermostatically controlled oven. researchgate.net The duration of exposure is varied to achieve a target degradation of 5-20%. sapub.org

Oxidative Degradation: The potential for oxidative degradation is assessed by treating solutions of this compound with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature, and samples are analyzed at various time points.

A summary of a hypothetical experimental design for the forced degradation of this compound is presented in the interactive table below.

Stress ConditionReagent/ParameterTemperatureDurationSample Form
Acid Hydrolysis0.1 N HCl60°C0, 2, 4, 8, 12, 24 hoursSolution
Base Hydrolysis0.1 N NaOH60°C0, 2, 4, 8, 12, 24 hoursSolution
Neutral HydrolysisPurified Water60°C0, 2, 4, 8, 12, 24 hoursSolution
Oxidation3% H₂O₂Room Temperature0, 2, 4, 8, 12, 24 hoursSolution
ThermalDry Heat80°C1, 3, 7, 14, 30 daysSolid
PhotolyticICH Q1B Option 2Room TemperatureN/ASolid & Solution

The formation of degradation products under various stress conditions is monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). synthinkchemicals.com This technique allows for the separation, detection, and quantification of the parent impurity and its degradants. actascientific.com

The analytical procedure involves the development of a chromatographic method with sufficient resolution to separate all potential degradation products from this compound and from each other. A photodiode array (PDA) detector is often employed to assess the peak purity of the parent compound and to obtain UV spectra of the degradants, which can aid in their preliminary characterization.

For structural elucidation of the major degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. nih.gov Mass spectrometry provides information about the molecular weight and fragmentation pattern of the degradants, which, in conjunction with knowledge of the parent molecule's structure, allows for the proposal of plausible chemical structures for the degradation products.

Kinetic Modeling of this compound Degradation

Kinetic modeling of the degradation data allows for a quantitative understanding of the rate at which this compound degrades under specific conditions. This information is crucial for predicting the shelf-life and determining appropriate storage conditions.

The order of a reaction describes how the rate of degradation is influenced by the concentration of the reactant(s). For the degradation of a single compound like this compound, the data are often fitted to zero-order or first-order kinetic models. researchgate.netresearchgate.net

Zero-Order Kinetics: The rate of degradation is independent of the concentration of the impurity. The concentration decreases linearly with time.

Equation: [A]t = [A]₀ - k₀t

First-Order Kinetics: The rate of degradation is directly proportional to the concentration of the impurity. The concentration decreases exponentially with time.

Equation: ln[A]t = ln[A]₀ - k₁t

By plotting the concentration of this compound versus time (for zero-order) and the natural logarithm of the concentration versus time (for first-order), the reaction order can be determined by observing which plot yields a straight line. The rate constant (k) is then calculated from the slope of the line.

Below is a hypothetical data table illustrating the determination of the reaction order for the degradation of this compound under a specific stress condition.

Time (hours)Concentration of this compound (mM)ln(Concentration)
010.02.303
28.52.140
47.21.974
85.21.649
123.81.335
241.40.336

The activation energy (Ea) represents the minimum energy required for the degradation reaction to occur. It can be calculated using the Arrhenius equation, which relates the rate constant (k) to the temperature (T).

Arrhenius Equation: k = A * e^(-Ea / RT)

In its logarithmic form: ln(k) = ln(A) - (Ea / R) * (1 / T)

To determine the activation energy, degradation studies are performed at several different temperatures, and the rate constant is calculated for each temperature. A plot of ln(k) versus 1/T (in Kelvin) yields a straight line with a slope of -Ea/R, where R is the gas constant. From this slope, the activation energy can be calculated. A higher activation energy indicates that the degradation rate is more sensitive to changes in temperature.

Influence of Environmental Factors on Impurity 9 Stability (from a mechanistic research perspective)

From a mechanistic standpoint, environmental factors can significantly influence the stability of this compound by providing the necessary conditions for various chemical reactions to occur.

pH: The pH of the environment can catalyze hydrolytic reactions. For a molecule with ester or amide functionalities, acidic or basic conditions can promote the cleavage of these bonds. The rate of hydrolysis is often pH-dependent, with specific pH profiles showing where the molecule is most stable or most labile.

Temperature: An increase in temperature provides the thermal energy required to overcome the activation energy barrier of a degradation reaction. This accelerates the rate of most degradation pathways, including hydrolysis, oxidation, and pyrolysis.

Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation. Molecules with chromophores that absorb light at specific wavelengths can be excited to a higher energy state, making them more susceptible to reactions such as isomerization, cyclization, or the formation of free radicals, which can initiate further degradation.

Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation. This is particularly relevant for molecules with functional groups that are susceptible to oxidation, such as phenols, aldehydes, or certain heterocyclic rings. The mechanism often involves the formation of reactive oxygen species that can attack the molecule.

A thorough mechanistic investigation would involve identifying the specific functional groups within this compound that are susceptible to each of these degradation pathways and proposing detailed reaction mechanisms for the formation of the observed degradation products.

Synthetic Strategies for Ozagrel Impurity 9 Reference Standard Development

Design of Synthetic Routes for Targeted Impurity Production

The development of a reference standard for Ozagrel impurity 9, identified as ethyl (E)-3-(4-(hydroxymethyl)phenyl)acrylate, necessitates a synthetic strategy designed for its specific and efficient production. chemicea.com Unlike the synthesis of the main drug, the goal here is to maximize the yield of a particular impurity. The design process involves evaluating potential pathways by which this impurity could form during the primary synthesis of Ozagrel or as a degradation product.

Forensic chemistry principles suggest that tracking impurities can reveal the synthetic routes used for a substance. nih.gov Applying this logic in reverse allows for the intentional design of a synthesis to produce a specific impurity. The structure of Impurity 9, which contains a hydroxymethyl group and an ethyl ester, suggests it may arise from starting materials or intermediates used in the synthesis of the Ozagrel core structure.

Key synthetic strategies could include:

Modified Wittig or Horner-Wadsworth-Emmons reactions: These classic olefination reactions are standard methods for forming carbon-carbon double bonds. A plausible route involves reacting 4-(hydroxymethyl)benzaldehyde (B2643722) with a phosphonium (B103445) ylide or phosphonate (B1237965) ester containing an ethyl acetate (B1210297) group. This approach directly assembles the core structure of the impurity.

Heck Reaction: A palladium-catalyzed cross-coupling reaction between 4-vinylphenyl)methanol and ethyl acrylate (B77674) could also be a viable pathway.

Forced Degradation of Ozagrel: A common method for generating potential impurities involves subjecting the active pharmaceutical ingredient to stress conditions. humanjournals.com Exposing Ozagrel to hydrolytic (acidic or basic), oxidative, or photolytic stress can lead to the formation of various degradation products, which may include Impurity 9 through cleavage and subsequent reactions. For instance, synthesis of Ozagrel conjugates sometimes requires an anhydrous environment specifically to prevent the generation of unwanted impurities. frontiersin.orgnih.govfrontiersin.org

Esterification: Direct esterification of (E)-3-(4-(hydroxymethyl)phenyl)acrylic acid with ethanol (B145695) under acidic conditions would yield the target impurity. This requires the synthesis of the corresponding carboxylic acid precursor.

The progress of these reactions would typically be monitored using techniques like Thin-Layer Chromatography (TLC) to ensure the formation of the desired product. jusst.org

Table 1: Potential Synthetic Approaches for this compound

Synthetic Strategy Reactants Key Conditions Purpose
Horner-Wadsworth-Emmons 4-(hydroxymethyl)benzaldehyde, Triethyl phosphonoacetate Base (e.g., NaH, K2CO3) Direct formation of the α,β-unsaturated ester.
Forced Degradation Ozagrel API Acid, Base, H2O2, Heat, UV Light To generate degradation products under controlled stress, potentially yielding Impurity 9. humanjournals.com
Esterification (E)-3-(4-(hydroxymethyl)phenyl)acrylic acid, Ethanol Acid catalyst (e.g., H2SO4) To convert the carboxylic acid precursor to the final ethyl ester impurity.

Isolation and Purification Techniques for High-Purity Reference Materials

Once the targeted synthesis yields a mixture containing this compound, rigorous isolation and purification steps are essential to achieve the high purity required for a reference standard. The goal is to remove unreacted starting materials, catalysts, by-products, and other impurities. atlanchimpharma.com

A multi-step purification process is often employed, leveraging the specific physicochemical properties of the target impurity. itmedicalteam.pl

Extraction: Liquid-liquid extraction is a fundamental first step to separate the product from the reaction mixture. If the impurity is present in an organic solvent, washing with water or brine can remove water-soluble substances. frontiersin.orgitmedicalteam.pl

Crystallization: This technique is a powerful method for purifying solid compounds. The selection of an appropriate solvent is critical; the ideal solvent should dissolve the impurity at a high temperature but have low solubility for it at cool temperatures, while impurities remain in solution. itmedicalteam.pl For compounds like Impurity 9, solvents such as methanol (B129727), ethanol, or ethyl acetate might be suitable. chemicea.comitmedicalteam.pl

Column Chromatography: This is a versatile and widely used technique for separating components of a mixture. Based on the polarity of Impurity 9, either normal-phase (using a polar stationary phase like silica (B1680970) gel) or reversed-phase chromatography could be effective. atlanchimpharma.comnih.gov For reversed-phase separation, a C18 column is a common choice. google.com

Semi-Preparative HPLC: For achieving the highest levels of purity (often >95%), semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. chemicea.comatlanchimpharma.com This technique offers high resolution and is capable of separating closely related impurities to yield a reference material suitable for analytical purposes.

Table 2: Purification Techniques for this compound

Technique Principle Typical Application Reference
Liquid-Liquid Extraction Differential solubility of the compound in two immiscible liquid phases. Initial cleanup of the reaction mixture to remove highly polar or nonpolar impurities. atlanchimpharma.comitmedicalteam.pl
Crystallization Difference in solubility between the target compound and contaminants at varying temperatures. Bulk purification of the solid compound after initial extraction. jusst.orgitmedicalteam.pl
Column Chromatography Separation based on differential adsorption of components to a stationary phase. Isolation of the target impurity from synthetic by-products. nih.gov
Semi-Preparative HPLC High-resolution separation based on partitioning between a mobile and stationary phase under high pressure. Final polishing step to achieve >95% purity for the reference standard. chemicea.comatlanchimpharma.com

Rigorous Characterization of Synthesized Impurity 9 Reference Standards

After isolation and purification, the synthesized reference standard for this compound must be rigorously characterized to confirm its identity, structure, and purity. This validation is crucial for its use as a reliable standard in quality control assays. The characterization process uses a combination of spectroscopic and chromatographic techniques. atlanchimpharma.com

Structural Elucidation:

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound. chemicea.com For Impurity 9, the expected molecular weight is 206.24 g/mol . chemicea.com High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition (C₁₂H₁₄O₃). nih.govatlanchimpharma.com

Purity Determination:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of a reference standard. A validated, stability-indicating HPLC method is developed, often using a reversed-phase C18 column. humanjournals.comgoogle.com The mobile phase typically consists of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent (like acetonitrile). humanjournals.com Purity is determined by measuring the area of the main peak relative to the total area of all peaks at a specific UV detection wavelength, which for Ozagrel-related compounds is often around 272 nm. humanjournals.com A purity of greater than 95% is generally required for a reference standard. chemicea.com

Physicochemical Characterization:

Appearance and Solubility: The physical state (e.g., solid) and solubility in various solvents (e.g., Methanol, DMSO) are also documented as part of the characterization profile. chemicea.com

Table 3: Analytical Characterization of this compound Reference Standard

Analysis Technique Purpose Expected Result for this compound Reference
Identity/Structure ¹H NMR Confirms the proton framework of the molecule. Confirms structure. chemicea.comatlanchimpharma.com
Identity/Structure LC-MS / HRMS Confirms molecular weight and elemental formula. MW = 206.24; Formula = C₁₂H₁₄O₃. chemicea.comnih.govatlanchimpharma.com
Purity HPLC Quantifies the purity of the standard. >95%. chemicea.comhumanjournals.com
Physical Properties Visual / Solubility Test Describes the physical appearance and solubility. Solid; Soluble in Methanol/DMSO. chemicea.com

Theoretical and Applied Implications for Ozagrel Pharmaceutical Science Research

Impact on the Purity Profile and Overall Quality Attributes of Parent Drug Substance

The presence of any impurity, including Ozagrel impurity 9, directly affects the purity profile of the active pharmaceutical ingredient (API), Ozagrel. The purity of an API is a critical quality attribute (CQA) as it is intrinsically linked to the safety and efficacy of the final drug product nih.gov. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities aifa.gov.it. Organic impurities in a drug substance can arise during the manufacturing process or through degradation over time aifa.gov.ituspnf.com.

The presence of this compound, identified with CAS number 530145-11-0 and molecular formula C12H14O3, would be detected and quantified using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS) pharmafocusasia.comtlcstandards.comtlcstandards.com. The level of this impurity must be maintained below a specific threshold, which is determined based on the maximum daily dose of Ozagrel and the impurity's potential toxicity nih.gov. An unidentified impurity above 0.10% generally requires identification pharmafocusasia.com. Failure to control this impurity can lead to a drug substance that does not meet its predetermined specifications, potentially impacting its stability, safety, and therapeutic effect.

Table 1: Hypothetical Impact of this compound on Ozagrel Drug Substance Purity Profile

Batch NumberOzagrel Assay (%)This compound (%)Other Impurities (%)Total Impurities (%)Batch Conformance
OZ-25-00199.850.050.100.15Pass
OZ-25-00299.700.120.180.30Fail
OZ-25-00399.90<0.030.070.10Pass
OZ-25-00499.650.080.270.35Fail

This is a hypothetical data table created for illustrative purposes.

Research on Advanced Control Strategies for Impurity Mitigation

Controlling impurities is a central aspect of modern pharmaceutical manufacturing. Research into advanced control strategies focuses on both understanding the formation of impurities and developing processes that minimize their presence selectscience.net.

Process optimization is a key strategy for controlling the level of impurities like this compound. This involves a systematic approach, often using Quality by Design (QbD) principles, to identify critical process parameters (CPPs) that influence the formation of the impurity nih.gov. By understanding the reaction mechanism that leads to the impurity, parameters such as temperature, pressure, pH, reaction time, and the quality of starting materials can be adjusted to disfavor its formation.

For instance, if this compound is formed due to a side reaction at elevated temperatures, a study might be conducted to determine the optimal temperature range that maximizes the yield of Ozagrel while keeping the formation of impurity 9 below the acceptable limit.

Table 2: Hypothetical Process Optimization Study for Minimizing this compound

Experiment IDReaction Temperature (°C)Reaction Time (hours)Yield of Ozagrel (%)Level of this compound (%)
PO-0160892.50.25
PO-0250891.80.14
PO-0340890.50.08
PO-04401293.10.09
PO-05351292.6<0.05

This is a hypothetical data table created for illustrative purposes.

In cases where an impurity is consistently formed at unacceptable levels through an existing synthetic route, researchers may develop alternative pathways. The goal is to design a synthesis that is not only efficient and cost-effective but also inherently cleaner, avoiding the specific reaction conditions or intermediates that lead to the formation of problematic impurities like this compound. This approach is a cornerstone of green chemistry in the pharmaceutical industry. An alternative route might use different starting materials, catalysts, or solvents to circumvent the problematic step, thereby enhancing the purity profile of the final API.

Mechanistic Studies of Potential Impurity-Excipient Interactions During Formulation Development (leading to impurity formation)

Drug product stability can be compromised by interactions between the active pharmaceutical ingredient and the excipients used in the formulation nih.gov. These interactions can lead to the degradation of the drug and the formation of new impurities or an increase in the level of existing ones. Reactive impurities within excipients, such as aldehydes, peroxides, or trace metals, can also contribute to this degradation nih.govbiomedres.us.

A mechanistic study would investigate the potential for Ozagrel to degrade into this compound in the presence of various common excipients under stress conditions (e.g., elevated temperature and humidity). Such studies are crucial during pre-formulation to select excipients that are compatible with the drug substance, ensuring the stability and safety of the final dosage form. The formation of degradation products is monitored over time to identify any incompatibilities.

Table 3: Hypothetical Excipient Compatibility Study for Ozagrel

ExcipientConditionInitial this compound (%)This compound at 4 Weeks (%)
Microcrystalline Cellulose40°C / 75% RH0.040.05
Lactose Monohydrate40°C / 75% RH0.040.18
Croscarmellose Sodium40°C / 75% RH0.040.06
Povidone K3040°C / 75% RH0.040.22
Magnesium Stearate40°C / 75% RH0.040.05

This is a hypothetical data table created for illustrative purposes, suggesting potential incompatibility with Lactose and Povidone under stress conditions.

Emerging Research Directions and Future Challenges in Ozagrel Impurity Science

Advancements in High-Throughput Impurity Screening Methodologies

The demand for faster and more efficient impurity detection has spurred the evolution of high-throughput screening (HTS) methodologies in pharmaceutical analysis. bmglabtech.com HTS leverages automation, robotics, and sophisticated data processing to screen vast numbers of samples for potential impurities at an accelerated pace. nih.govmdpi.com This is a departure from traditional, labor-intensive analytical methods, offering significant reductions in analysis time and cost. nih.gov

For Ozagrel impurity 9, HTS can be integrated into various stages of process development and quality control. Early-stage screening of synthesis routes can rapidly identify conditions that minimize the formation of this impurity. Technologies such as high-throughput liquid chromatography-mass spectrometry (HPLC-MS) are powerful tools for this purpose, capable of analyzing thousands of samples daily. nih.gov The primary objective of HTS in this context is to quickly identify "hits"—process conditions or starting material lots that lead to unacceptable levels of this compound—allowing for rapid process optimization. bmglabtech.com

Recent advancements focus on miniaturization, using micro-well plates (from 96 to 1536 wells or more) to decrease sample and reagent volumes, and the integration of highly sensitive detection methods like fluorescence and luminescence. mdpi.com For non-chromophoric impurities like potential variants of this compound, techniques such as evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) can be adapted to HTS formats.

Table 1: Comparison of Traditional vs. High-Throughput Screening for this compound

FeatureTraditional ScreeningHigh-Throughput Screening (HTS)
Sample Throughput Low (10-100 samples/day)High to Ultra-High (1,000s-100,000s samples/day) mdpi.com
Technology Manual or semi-automated HPLC/GCFully automated robotic workstations, liquid handlers, and plate readers bmglabtech.com
Primary Application Confirmatory analysis, in-depth characterizationPrimary screening, lead identification, process optimization bmglabtech.com
Data Analysis Manual peak integration and reviewAutomated data acquisition and analysis software bmglabtech.com
Cost per Sample HighLow
Lead Time Days to weeksHours to days

A key challenge remains in developing HTS assays that are not only fast but also highly specific to this compound, avoiding false positives from other structurally similar compounds. nih.gov Counter and orthogonal assays are often employed in HTS campaigns to validate initial hits and ensure the detected signal corresponds specifically to the impurity of interest. evotec.com

Integration of Artificial Intelligence and Machine Learning in Impurity Prediction and Analysis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the prediction and analysis of pharmaceutical impurities. chemical.ai These computational tools can analyze vast datasets to identify patterns and predict outcomes, offering a powerful approach to managing impurities like this compound. zamann-pharma.comamazonaws.com

Table 2: Applications of AI/ML in this compound Research

Application AreaAI/ML TechniqueObjective
Impurity Formation Prediction Reaction Prediction Algorithms, Neural NetworksPredict the likelihood of this compound formation under different synthetic conditions. chemical.airesearchgate.net
Analytical Data Analysis Deep Learning, Random ForestAutomate and enhance the accuracy of this compound detection in HPLC or MS data. amazonaws.comnih.gov
Toxicity Prediction Quantitative Structure-Activity Relationship (QSAR) ModelsComputationally estimate the potential toxicity of this compound to prioritize control strategies. acs.org
Process Optimization Reinforcement Learning, Genetic AlgorithmsIdentify optimal process parameters to minimize this compound levels while maximizing yield. amazonaws.com

Research on Impurity Biotransformation and Metabolite Characterization

While the focus of impurity analysis is often on the drug substance itself, understanding the metabolic fate of an impurity is a critical extension of these studies. chemicea.com Research into the biotransformation of this compound is essential to assess whether it transforms into more, or less, biologically active or toxic species within the body. veeprho.comlhasalimited.org Such studies are crucial for a complete safety assessment, as regulatory guidelines often consider impurities that are also significant metabolites to be qualified from a safety perspective. veeprho.com

In silico tools, such as knowledge-based expert systems, can predict the likely metabolic pathways of this compound. researchgate.net These programs use databases of known biotransformations to hypothesize how the impurity might be modified by metabolic enzymes. lhasalimited.orgresearchgate.net These predictions can then guide in vitro experiments using systems like liver microsomes or recombinant enzymes to confirm the metabolic pathways. hyphadiscovery.comhyphadiscovery.com

Advanced analytical techniques are central to this research. High-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC-MS) is used to detect and identify metabolites in complex biological matrices. veeprho.com Nuclear magnetic resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation of isolated metabolites, especially when novel transformation pathways are discovered. hyphadiscovery.com

Table 3: Methodologies for Studying this compound Biotransformation

MethodologyTechnique/ToolPurpose
In Silico Prediction Knowledge-based systems (e.g., Meteor)Predict potential metabolic pathways and resulting metabolites of this compound. researchgate.net
In Vitro Metabolism Liver Microsomes, Recombinant Enzymes (e.g., CYPs)Simulate the metabolism of this compound to generate and identify its metabolites experimentally. hyphadiscovery.com
Metabolite Detection & ID LC-MS/MS, High-Resolution MSSeparate, detect, and provide initial identification of metabolites formed in in vitro systems. veeprho.com
Structure Elucidation NMR SpectroscopyProvide definitive structural confirmation of purified metabolites. hyphadiscovery.com

The primary challenge in this area is the often-low concentration of the impurity and its metabolites, which demands highly sensitive analytical methods. veeprho.com Synthesizing sufficient quantities of the impurity for metabolic studies and subsequent isolation of its metabolites for full characterization can also be a significant undertaking. hyphadiscovery.com

Development of Standardized Databases for Pharmaceutical Impurity Spectral Data

The confident identification of unknown impurities relies heavily on comparison with reference data. Standardized, comprehensive spectral databases are emerging as a critical resource for this purpose. numberanalytics.com For this compound and other related substances, having a dedicated database containing spectral information (MS, MS/MS, NMR, IR) would dramatically accelerate its identification and characterization. lcms.czchemass.si

These databases serve as a centralized library where spectra from authenticated reference standards are stored in a consistent format, such as JCAMP-DX or XML. numberanalytics.com When an unknown peak is detected during analysis, its spectrum can be searched against the library for a match, enabling rapid identification. acs.org Regulatory bodies and industry consortiums are increasingly promoting the development of such libraries to improve drug quality and safety. researchgate.net

The creation of a robust spectral library for Ozagrel and its impurities would involve:

Synthesis and Authentication: Preparing pure reference samples of this compound and other potential by-products.

Spectral Acquisition: Collecting high-quality data using standardized parameters across multiple analytical techniques (e.g., GC-MS, LC-MS, NMR). lcms.cz

Data Curation and Storage: Compiling the data, including compound information and spectra, into a searchable electronic database. chemass.si

Table 4: Key Spectral Data for an this compound Database

Data TypeInformation ProvidedApplication in Identification
Mass Spectrometry (MS) Accurate mass and isotopic patternDetermination of elemental formula. lcms.cz
Tandem MS (MS/MS) Fragmentation patternStructural elucidation and confirmation by matching fragment ions. lcms.cz
NMR (¹H, ¹³C, 2D) Atomic connectivity and chemical environmentDefinitive structure elucidation. conicet.gov.ar
Infrared (IR) Functional groupsOrthogonal confirmation of molecular structure.
Relative Retention Time (RRT) Chromatographic behavior relative to the APIAids in identification within a specific HPLC method. ingentaconnect.com

The main challenges include the significant effort required to synthesize and purify every potential impurity for inclusion in the library. researchgate.net Furthermore, variability in spectral data generated by different instruments and methods necessitates strict standardization protocols to ensure the library's utility and reliability. acs.org

Application of Quality by Design (QbD) Principles in Impurity Research for Ozagrel

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that aims to build quality into a product from the outset. researchgate.netnih.gov Applying QbD principles to this compound is essential for developing a robust control strategy. iajps.com This approach moves beyond simple end-product testing to a holistic understanding of how raw materials and process parameters affect the final impurity profile. grace.com

The QbD framework for controlling this compound involves several key steps:

Define a Quality Target Product Profile (QTPP): This includes defining the acceptable limit for this compound based on safety and regulatory requirements. nih.gov

Identify Critical Quality Attributes (CQAs): The level of this compound is a CQA, as it can impact product safety. iajps.com

Conduct Risk Assessment: Identify and rank process parameters and material attributes that could affect the formation of this compound. qbdgroup.com

Establish a Design Space: Through experimentation (e.g., Design of Experiments), define a multidimensional space of process parameters (e.g., temperature, pH, reaction time) within which the level of this compound is consistently controlled. researchgate.net

Implement a Control Strategy: Develop a comprehensive plan that includes raw material specifications, in-process controls, and final product testing to ensure this compound remains below its limit throughout the product lifecycle. iajps.comgrace.com

Table 5: Illustrative QbD Risk Assessment for this compound Formation

Potential Critical Process Parameter (CPP)Potential RiskMitigation / Control Strategy
Reaction Temperature High temperature may accelerate the side reaction forming Impurity 9.Define and operate within a proven acceptable range within the Design Space.
Starting Material Quality Presence of a specific precursor in a key starting material.Implement a specific test and limit for the precursor in the material's release specification. iajps.com
Reagent Stoichiometry Excess of a particular reagent may drive the formation of Impurity 9.Tightly control the charge ratio of reagents.
Process Hold Time Extended hold times may lead to degradation, forming Impurity 9.Define and validate maximum hold times for process intermediates.

The application of QbD ensures a deep understanding of the factors leading to the formation of this compound, leading to a more robust and reliable manufacturing process. usp.orgacdlabs.com The primary challenge is the extensive experimental work and data analysis required to establish the design space and link process parameters to the impurity level. researchgate.net However, this upfront investment enhances process robustness and can provide greater regulatory flexibility. iajps.com

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